molecular formula C20H19N3O2S B392591 8-{[2-nitro-5-(piperidin-1-yl)phenyl]sulfanyl}quinoline

8-{[2-nitro-5-(piperidin-1-yl)phenyl]sulfanyl}quinoline

Cat. No.: B392591
M. Wt: 365.5g/mol
InChI Key: WDVDEGVVJFFILU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-{[2-nitro-5-(piperidin-1-yl)phenyl]sulfanyl}quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest for its potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[2-nitro-5-(piperidin-1-yl)phenyl]sulfanyl}quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Piperidinylation: The attachment of a piperidine ring to the phenyl group.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, bases for piperidinylation, and sulfur-containing reagents for sulfurization. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

8-{[2-nitro-5-(piperidin-1-yl)phenyl]sulfanyl}quinoline can undergo various chemical reactions, including:

    Oxidation: Conversion of the sulfanyl group to a sulfoxide or sulfone.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the piperidinyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

8-{[2-nitro-5-(piperidin-1-yl)phenyl]sulfanyl}quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-{[2-nitro-5-(piperidin-1-yl)phenyl]sulfanyl}quinoline is not fully understood but is believed to involve interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The quinoline ring may intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfanyl group can form covalent bonds with thiol-containing proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-8-(piperidin-1-yl)quinoline: Lacks the sulfanyl group but shares the nitro and piperidinyl functionalities.

    2-Nitro-5-(piperidin-1-yl)aniline: Similar nitro and piperidinyl groups but different core structure.

Uniqueness

8-{[2-nitro-5-(piperidin-1-yl)phenyl]sulfanyl}quinoline is unique due to the presence of the sulfanyl group attached to the quinoline ring. This structural feature imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C20H19N3O2S

Molecular Weight

365.5g/mol

IUPAC Name

8-(2-nitro-5-piperidin-1-ylphenyl)sulfanylquinoline

InChI

InChI=1S/C20H19N3O2S/c24-23(25)17-10-9-16(22-12-2-1-3-13-22)14-19(17)26-18-8-4-6-15-7-5-11-21-20(15)18/h4-11,14H,1-3,12-13H2

InChI Key

WDVDEGVVJFFILU-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC4=C3N=CC=C4

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.